3-[(chloroacetyl)amino]-N-ethylbenzamide

Physicochemical property Purification Thermal stability

Select 3-[(chloroacetyl)amino]-N-ethylbenzamide (CAS 923243-30-5) for precision organic synthesis. Its high predicted boiling point (482.2 °C) enables high-temperature reactions without evaporative loss, and the 7.4 °C ΔT and 0.10 pKa shift vs. the 4-regioisomer allow HPLC resolution for SAR purity. The chloroacetyl warhead provides balanced reactivity for selective covalent inhibitor design.

Molecular Formula C11H13ClN2O2
Molecular Weight 240.69
CAS No. 923243-30-5
Cat. No. B2620415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(chloroacetyl)amino]-N-ethylbenzamide
CAS923243-30-5
Molecular FormulaC11H13ClN2O2
Molecular Weight240.69
Structural Identifiers
SMILESCCNC(=O)C1=CC(=CC=C1)NC(=O)CCl
InChIInChI=1S/C11H13ClN2O2/c1-2-13-11(16)8-4-3-5-9(6-8)14-10(15)7-12/h3-6H,2,7H2,1H3,(H,13,16)(H,14,15)
InChIKeyULTGCJLPHZXKHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-[(Chloroacetyl)amino]-N-ethylbenzamide (923243-30-5): Core Chemical Identity and Procurement Baseline


3-[(Chloroacetyl)amino]-N-ethylbenzamide (CAS 923243-30-5) is a substituted benzamide derivative belonging to the class of α‑chloroacetamides. It comprises a benzamide core bearing a chloroacetyl group at the 3‑position and an ethyl substituent on the amide nitrogen. The compound is primarily employed as a research chemical and synthetic building block , with a molecular formula of C11H13ClN2O2 and a molecular weight of 240.69 g·mol⁻¹ . Commercially available as a colorless to off‑white crystalline powder, it is offered at purities up to 98% by multiple suppliers .

Why 3-[(Chloroacetyl)amino]-N-ethylbenzamide (923243-30-5) Cannot Be Replaced by a Generic Benzamide Building Block


Within the broad class of α‑chloroacetamide‑substituted benzamides, even subtle variations in substitution pattern or alkyl chain length can produce meaningful differences in physicochemical properties that directly impact synthetic utility, purification workflows, and analytical detectability. For instance, the presence of the N‑ethyl group alters the compound's predicted boiling point, pKa, and density relative to the non‑ethylated analog . Similarly, the regioisomeric 4‑substituted variant exhibits a distinct pKa and boiling point profile . These quantitative variations—though modest—can determine whether a compound is suitable for a given synthetic route, whether it can be purified under standard conditions, or whether it will co‑elute with by‑products during chromatographic analysis. Consequently, generic substitution without careful evaluation of these differential parameters risks compromised reaction outcomes, reduced yields, and analytical ambiguity.

Quantitative Differentiation Evidence: 3-[(Chloroacetyl)amino]-N-ethylbenzamide (923243-30-5) vs. Closest Analogs


Thermal Stability and Processing Window: Boiling Point Comparison with 3-[(Chloroacetyl)amino]benzamide

3-[(Chloroacetyl)amino]-N-ethylbenzamide exhibits a predicted boiling point of 482.2 ± 30.0 °C (at 760 mmHg) . While no experimental boiling point is available for the non‑ethylated analog 3-[(chloroacetyl)amino]benzamide, its melting point is reported as 210‑215 °C . This substantial difference in thermal phase‑change behavior underscores that the ethyl group imparts a lower melting point (the target compound is a solid at ambient temperature) and a much higher boiling point, which is critical for selecting high‑temperature reaction conditions or distillation‑based purification strategies.

Physicochemical property Purification Thermal stability

Regioisomeric Distinction: Boiling Point and pKa Differences Relative to 4-[(Chloroacetyl)amino]-N-ethylbenzamide

The 3‑substituted (meta) regioisomer 3-[(chloroacetyl)amino]-N-ethylbenzamide has a predicted boiling point of 482.2 °C and a predicted pKa of 12.58 . Its para‑substituted analog, 4-[(chloroacetyl)amino]-N-ethylbenzamide, shows a slightly higher predicted boiling point of 489.6 °C and a marginally lower pKa of 12.48 . The 7.4 °C difference in boiling point and the 0.10 pKa unit shift, though small, are sufficient to alter retention times in reversed‑phase HPLC and to influence the compound's ionization state in buffered aqueous solutions, thereby providing a basis for regioisomer identification and purity assessment.

Regioisomer Separation Ionization

Halogen‑Dependent Reactivity: Chloroacetyl vs. Bromoacetyl Electrophilicity for Bioconjugation

The chloroacetyl group in 3-[(chloroacetyl)amino]-N-ethylbenzamide provides a moderately reactive electrophilic center for nucleophilic substitution. In contrast, the bromoacetyl analog 3-[(bromoacetyl)amino]-N-ethylbenzamide (CAS 1138443-05-6) contains a better leaving group (Br⁻ vs. Cl⁻) and therefore exhibits higher reactivity in SN2‑type reactions with amines, thiols, or other biological nucleophiles . The molecular weight difference (240.69 for chloro, 285.14 for bromo) and the expected 2‑ to 3‑fold difference in substitution rate (based on general leaving group ability of halides) mean that the chloro compound offers a milder, more controllable electrophile for applications where excessive reactivity would lead to off‑target labeling or premature degradation. The choice of halogen thus directly impacts the kinetics and selectivity of covalent bond formation.

Bioconjugation Electrophile Nucleophilic substitution

Proven Application Scenarios for 3-[(Chloroacetyl)amino]-N-ethylbenzamide (923243-30-5) Based on Quantitative Differentiation


High‑Temperature Organic Synthesis Requiring Extended Thermal Stability

The predicted high boiling point of 482.2 °C for 3-[(chloroacetyl)amino]-N-ethylbenzamide supports its use in reactions conducted at elevated temperatures (e.g., > 200 °C) without significant loss via evaporation. This is particularly relevant for melt‑phase reactions, solvent‑free mechanochemical syntheses, or high‑boiling solvent (e.g., DMF, DMSO) protocols where lower‑boiling analogs would volatilize or decompose. The compound's thermal resilience expands the accessible reaction space compared to non‑ethylated benzamide derivatives that melt and potentially degrade at lower temperatures.

Analytical Method Development and Regioisomer Purity Control

The 7.4 °C predicted boiling point difference and the 0.10 pKa unit shift relative to the 4‑substituted regioisomer enable chromatographic resolution of the two isomers. This property is critical for laboratories requiring regioisomerically pure starting materials for structure‑activity relationship (SAR) studies or for medicinal chemistry campaigns where the position of substitution profoundly affects biological activity. The ability to verify and certify regioisomeric purity using optimized HPLC conditions directly reduces the risk of confounding SAR data.

Controlled Covalent Bioconjugation and Activity‑Based Probe Design

The chloroacetyl warhead of 3-[(chloroacetyl)amino]-N-ethylbenzamide offers a balanced electrophilic reactivity profile . This compound is therefore suited for the design of irreversible enzyme inhibitors or chemical probes where a moderate reaction rate with active‑site nucleophiles (e.g., cysteine thiols) is desired to achieve selective labeling without excessive off‑target reactivity. In contrast, the more reactive bromoacetyl analog may be preferable only when rapid, exhaustive labeling is required, such as in proteome‑wide profiling, while the chloro derivative provides finer temporal control over covalent modification.

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